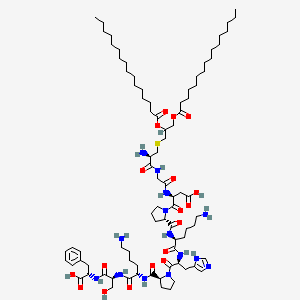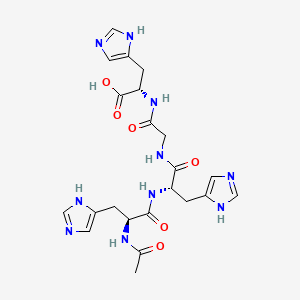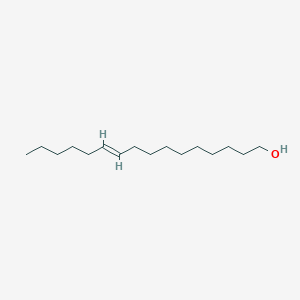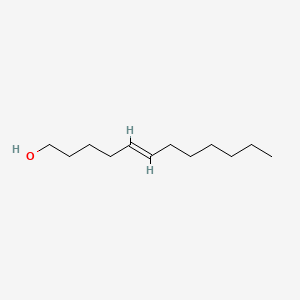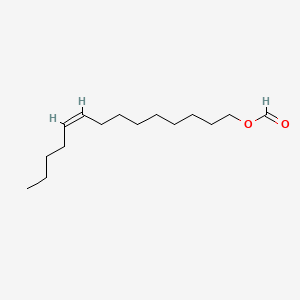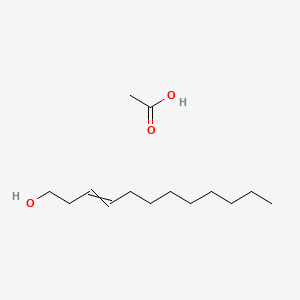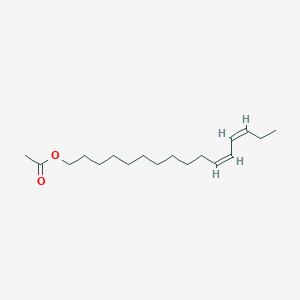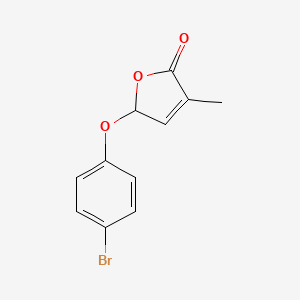
Sulfate de nourseothricine
Vue d'ensemble
Description
Nourseothricin sulfate is a broad-spectrum antibiotic produced by Streptomyces variants . It inhibits protein synthesis by inducing miscoding . It is effective against a broad spectrum of viruses, bacteria, and other unicellular or complex organisms .
Synthesis Analysis
Nourseothricin is a mixture of streptothricin D and F (>85%), and streptothricin E and C (<15%) . Its structure is rooted in the streptothricin molecular structure composed of a carbamulated D-glucosamine sugar, a streptolidine lactam, and a B-lysine homopolymer .
Molecular Structure Analysis
The structure of nourseothricin has three moieties :
The β-lysine homopolymer chain differs in the number of β-lysine residues from one to seven, giving rise to the different types of streptothricin from A-F and X .
Chemical Reactions Analysis
Nourseothricin inhibits protein synthesis by interfering with the mRNA translocation step, causing the misreading of the RNA molecule . It is an aminoglycoside antibiotic . The mechanism of action for aminoglycoside antibiotics involves a two-step process .
Physical and Chemical Properties Analysis
Nourseothricin is characterized by the high stability of its crystalline salts (10 years at 4°C, 2 years at 20°C), its very good solubility in water, and its relatively low oral toxicity . It has a wide range of antibiotic effects against gram-negative and gram-positive bacteria as well as against mycobacteria, mycoplasms, protozoa, certain DNA and RNA viruses, and plants .
Applications De Recherche Scientifique
Sulfate de nourseothricine : Analyse approfondie des applications de la recherche scientifique
Biologie moléculaire de la levure : Le this compound est particulièrement précieux en biologie moléculaire de la levure en tant que marqueur de sélection. Il n'affecte pas les taux de croissance de la levure, ce qui est avantageux par rapport à certains marqueurs auxotrophes. Ceci le rend adapté à une utilisation dans des souches de levure industrielles ou sauvages qui manquent de marqueurs nutritionnels pour la sélection .
Antibiotique de sélection pour la modification génétique : Il sert d'antibiotique de sélection dominant pour les organismes génétiquement modifiés, y compris les bactéries, les levures, les champignons, les protozoaires et les plantes. Cette large gamme d'applications met en évidence sa polyvalence en génie génétique .
3. Mécanisme d'action dans l'inhibition de la synthèse protéique Le this compound inhibe la synthèse protéique en interférant avec l'étape de translocation de l'ARNm pendant la traduction, conduisant à une mauvaise lecture des molécules d'ARN et à l'entrave de la synthèse de la chaîne peptidique .
Études de résistance bactérienne : Le composé est utilisé pour étudier les mécanismes de résistance bactérienne, car il se lie à la sous-unité ribosomale des bactéries, fournissant des informations sur le développement de la résistance aux antibiotiques .
Outil de génétique moléculaire : En génétique moléculaire, l'effet antibiotique du this compound par inhibition de la biosynthèse protéique et induction de la mauvaise lecture est un domaine d'étude important. La résistance à la nourseothricine conférée par des gènes marqueurs spécifiques est également un axe de recherche essentiel .
Biotechnologie végétale : En tant qu'antibiotique de sélection en biotechnologie végétale, le this compound facilite la sélection des plantes génétiquement modifiées, contribuant au développement de cultures présentant les caractéristiques souhaitées .
Mécanisme D'action
Target of Action
Nourseothricin Sulfate, an aminoglycoside antibiotic, primarily targets the ribosome in both prokaryotic and eukaryotic cells . The ribosome plays a crucial role in protein synthesis, making it an effective target for antibiotics like Nourseothricin Sulfate.
Mode of Action
Nourseothricin Sulfate inhibits protein synthesis by interfering with the mRNA translocation step, causing the misreading of the RNA molecule . This interference is a two-step process. Initially, a self-promoted uptake involves the displacement of divalent cations such as magnesium and calcium from outer and inner membranes. Without these cations, the outer and inner membranes become more permeable, elevating the antibiotic uptake . After crossing both membrane barriers, the antibiotic enters the cytoplasm and targets the ribosome. In the second step, Nourseothricin Sulfate binds to the A-site on the 16S RNA of the 30S bacterial ribosome, hindering the normal translation process, which leads to mistranslated proteins in the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by Nourseothricin Sulfate is protein synthesis. By causing the misreading of RNA molecules, it disrupts the normal translation process, leading to the production of abnormal proteins . The accumulation of these abnormal proteins accelerates cell death .
Result of Action
The primary result of Nourseothricin Sulfate’s action is the inhibition of protein synthesis, leading to the production of abnormal proteins . This accumulation of abnormal proteins disrupts cellular function and accelerates cell death .
Action Environment
Nourseothricin Sulfate is known for its high stability and solubility in water . It retains >90% activity after one week under cultivation conditions . This suggests that it is relatively resistant to environmental changes, which could influence its action, efficacy, and stability.
Safety and Hazards
Nourseothricin sulfate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Recent studies have shown renewed interest in Nourseothricin due to the rise of antibiotic-resistant bacterial infections . It has been found to be highly active against contemporary multidrug-resistant pathogens . Therefore, it may offer a new way to fight difficult-to-treat and potentially lethal infections .
Analyse Biochimique
Biochemical Properties
Nourseothricin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound induces miscoding of mRNA, leading to the inhibition of protein synthesis . This interaction disrupts the normal functioning of the cell, making Nourseothricin Sulfate an effective antibiotic.
Cellular Effects
Nourseothricin Sulfate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The disruption of these processes can lead to cell death, making Nourseothricin Sulfate an effective tool for selecting genetically modified cells in research settings.
Molecular Mechanism
The molecular mechanism of action of Nourseothricin Sulfate involves binding interactions with biomolecules and changes in gene expression. By inducing miscoding of mRNA, Nourseothricin Sulfate inhibits protein synthesis . This disruption at the molecular level is what gives Nourseothricin Sulfate its antibiotic properties.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t7-,8+,9+,11+,12-,13+,14-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWKDBCMFLRQW-TWRCRAKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N8O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96736-11-7 | |
| Record name | Nourseothricin, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096736117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nourseothricin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
